2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chromenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and chromenyl group may play a role in binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzamide
- 2-bromo-N-methylbenzamide
- 2-bromo-N-(4-chlorophenyl)benzamide
Uniqueness
2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its combination of a bromine atom, chromenyl group, and methylphenyl group. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C23H16BrNO3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
InChI |
InChI=1S/C23H16BrNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) |
InChI Key |
ATLKTUYKFJKQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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